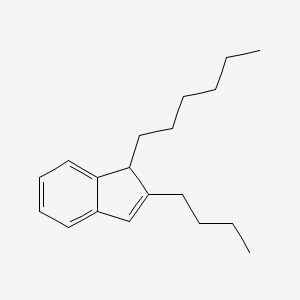

1H-Indene, 2-butyl-1-hexyl-

Description

Significance of Indene (B144670) Core Structures in Advanced Organic Chemistry Research

The indene framework, which consists of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, represents a highly significant structural motif in the field of organic chemistry. guidechem.comacs.org These bicyclic hydrocarbons are not merely academic curiosities; they are integral components in a variety of natural products and biologically active compounds. guidechem.comscialert.net The unique electronic and structural properties of the indene core make it a valuable building block in the synthesis of complex molecules. acs.org

In medicinal chemistry, the indene scaffold is present in a large number of drug candidates, including those with potential estrogenic bioactivity. usp.br Furthermore, indene derivatives are foundational to the development of advanced functional materials. scialert.netusp.br Their applications extend into materials science, where they are investigated for use in photovoltaic solar cells and as electron-transporting materials. scialert.net A particularly prominent application is their use as ligands in metallocene complexes, which are instrumental as catalysts in olefin polymerization processes. acs.orgusp.br The ability to modify the indene structure allows for fine-tuning of these catalysts, impacting the properties of the resulting polymers. google.com

Overview of Scholarly Interest in Alkyl-Substituted Indenes within Contemporary Organic Synthesis and Materials Science

Alkyl-substituted indenes are a focal point of contemporary research due to the profound influence that alkyl groups have on the parent molecule's steric and electronic properties. The strategic placement of alkyl chains on the indene core can alter reactivity, solubility, and performance in various applications. google.com In materials science, for instance, modifying the ligand system of an indene-based metallocene catalyst through alkyl substitution can systematically control polymer yield, molecular weight, and tacticity. google.com

The synthesis of specifically substituted indenes, however, presents a significant challenge for organic chemists, driving continuous innovation in synthetic methodologies. google.com Traditional methods can be complex, sometimes requiring that the alkyl groups be present in the starting materials for intricate ring-closure syntheses. google.com Consequently, much academic effort has been directed toward developing more efficient and versatile synthetic routes. These include transition-metal-catalyzed reactions, Friedel–Crafts cyclizations, and tandem reactions that allow for the construction of highly substituted indene frameworks under mild conditions. acs.orgrsc.org The development of these methods is crucial for accessing novel indene derivatives that can serve as building blocks for pharmaceuticals or as precursors for advanced materials and ligands. acs.orgrsc.org

Rationale for Focused Academic Inquiry into 1H-Indene, 2-butyl-1-hexyl-

While extensive, dedicated research on 1H-Indene, 2-butyl-1-hexyl- is not widely documented in peer-reviewed literature, the rationale for its academic investigation can be inferred from the broader context of indene chemistry and the study of its analogues. The structure, featuring a butyl group at the 2-position and a hexyl group at the 1-position, makes it an interesting model compound for several key research areas.

Firstly, it serves as a platform for studying the effects of asymmetric dialkyl substitution on the indene ring system. The different chain lengths and positions of the butyl and hexyl groups would uniquely influence the molecule's conformational flexibility, lipophilicity, and steric hindrance around the five-membered ring. This is fundamental for understanding structure-property relationships in catalysts and other functional materials.

Secondly, the synthesis of such a specifically substituted indene is a non-trivial challenge that can drive the development of new synthetic protocols. Achieving regioselective alkylation at both the C1 and C2 positions requires precise control and novel catalytic systems, an active area of academic pursuit. acs.orggoogle.com

Finally, there is a potential, though speculative, interest in its biological activity. A closely related compound, 1H-Indene, 2-butyl-1-hexyl-2,3-dihydro-, has been identified in the ethanolic extract of Cocos nucifera (coconut) nut, with preliminary suggestions that it may have applications in the treatment of some cancers. scialert.netresearchgate.net Although this finding pertains to the dihydro- (or indane) analogue, it provides a compelling reason for synthesizing and investigating the properties of the unsaturated parent compound, 1H-Indene, 2-butyl-1-hexyl-, to explore its own potential biological or pharmacological profile.

Data Table for 1H-Indene, 2-butyl-1-hexyl-

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₈ |

| Molecular Weight | 256.4 g/mol |

| CAS Number | 66291-98-3 |

| Physical State | Not specified in literature |

| Boiling Point | Not specified in literature |

| Solubility | Not specified in literature |

Table of Mentioned Compounds

| Compound Name | Molecular Formula | Ring System |

|---|---|---|

| 1H-Indene, 2-butyl-1-hexyl- | C₁₉H₂₈ | Indene |

| This compound2,3-dihydro- | C₁₉H₃₀ | Indane |

Structure

2D Structure

3D Structure

Properties

CAS No. |

66291-98-3 |

|---|---|

Molecular Formula |

C19H28 |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

2-butyl-1-hexyl-1H-indene |

InChI |

InChI=1S/C19H28/c1-3-5-7-8-13-18-16(11-6-4-2)15-17-12-9-10-14-19(17)18/h9-10,12,14-15,18H,3-8,11,13H2,1-2H3 |

InChI Key |

DEFDDALRICXADR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1C2=CC=CC=C2C=C1CCCC |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Pertaining to 1h Indene, 2 Butyl 1 Hexyl

Fundamental Principles of Organic Reaction Mechanisms Applied to Indenes

The reactivity of the indene (B144670) core is governed by fundamental principles of organic chemistry, including substitution, addition, elimination, and rearrangement reactions. masterorganicchemistry.comyoutube.com The indene structure, featuring a benzene (B151609) ring fused to a cyclopentene (B43876) ring, possesses distinct reactive sites. wikipedia.org The weak acidity of the C-H bonds at the C1 position (pKa ≈ 20 in DMSO) allows for easy deprotonation by strong bases, such as organolithium reagents, to form the indenyl anion. wikipedia.org This anion is aromatic and highly nucleophilic, making it a key intermediate in substitution reactions to introduce substituents at the 1-position.

Electrophilic addition reactions can occur at the double bond of the five-membered ring. For instance, the reaction of indene with electrophiles like halogens or strong acids proceeds via the formation of a carbocation intermediate, which can then be trapped by a nucleophile. Aromatic electrophilic substitution on the benzene ring is also possible, although the conditions must be carefully controlled to avoid polymerization of the five-membered ring. wikipedia.org

Detailed Mechanistic Pathways for Indene Formation Reactions

The synthesis of the indene skeleton can be achieved through various mechanistic pathways, often dependent on the reaction conditions and starting materials. These pathways range from high-temperature gas-phase reactions relevant to combustion processes to catalyzed cyclizations under mild laboratory conditions. nih.govuoa.gr

Several key mechanisms for indene formation include:

Reaction of Phenyl Radicals with C3H4 Isomers : In combustion environments, indene can form from the reaction of phenyl radicals with allene (B1206475) and propyne. nih.govuoa.grnih.govresearchgate.net These reactions proceed under single-collision conditions through a long-lived collision complex. nih.gov

Reaction of Benzyl (B1604629) Radicals with Acetylene (B1199291) : This pathway is considered a predominant route to indene synthesis in combustion-like conditions. researchgate.netosti.govrsc.org The mechanism involves the initial addition of the benzyl radical to acetylene, followed by cyclization and subsequent hydrogen atom loss to form the aromatic indene structure. osti.gov

Brønsted Acid-Catalyzed Cyclization : Substituted indenes can be synthesized in high yields through the cyclization of diaryl- or alkyl aryl-1,3-dienes using a catalytic amount of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH). organic-chemistry.org

Transition Metal-Catalyzed Cyclizations : Various transition metals, including gold, rhodium, and palladium, catalyze the formation of indenes from precursors like o-(alkynyl)styrenes or via C-H activation pathways. organic-chemistry.orgresearchgate.netnih.gov

Fulvenallene and Acetylene Reaction : A pathway for indene formation in aromatic flames involves the reaction of fulvenallene with acetylene, which forms an activated C9H8 adduct that rearranges to indene. acs.orgnih.gov

Interactive Table: Major Mechanistic Pathways for Indene Formation

| Pathway | Key Reactants | Conditions | Mechanistic Features |

| Phenyl Radical Addition | Phenyl radical + Allene/Propyne | High temperature, Combustion | Radical addition, formation of a collision complex. nih.govnih.gov |

| Benzyl Radical Addition | Benzyl radical + Acetylene | High temperature, Combustion | Radical addition, cyclization, H-atom loss. osti.govrsc.org |

| Brønsted Acid Cyclization | Diaryl-/Alkyl aryl-1,3-dienes | Mild, TfOH catalyst | Markovnikov protonation, cationic cyclization. organic-chemistry.org |

| Gold-Catalyzed Cyclization | o-(Alkynyl)styrenes | Mild, Au(I) catalyst | Alkyne activation, 5-endo-dig cyclization. nih.gov |

| Fulvenallene Reaction | Fulvenallene + Acetylene | Aromatic flames | Formation of C9H8 adduct, rearrangement. acs.orgnih.gov |

The mechanisms of indene synthesis are characterized by the formation of various transient reactive intermediates that dictate the course of the reaction.

Carbocations : In Brønsted acid-catalyzed cyclizations of 1,3-dienes, the mechanism proceeds through a stable benzylic carbocation. organic-chemistry.org This intermediate is formed by the Markovnikov addition of a proton to the diene system, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the five-membered ring. organic-chemistry.org In reactions involving enynones in superacids, vinyl-type dications have been identified as key intermediates through DFT calculations. researchgate.netresearchgate.net

Radicals : Radical intermediates are central to indene formation in high-temperature environments. The indenyl radical is a resonantly stabilized radical that serves as a key platform molecule in the growth of polycyclic aromatic hydrocarbons (PAHs). researchgate.netkaust.edu.saustc.edu.cn Other crucial radical intermediates include the phenylallyl radical and Co(III)-carbene radicals . nih.govnih.gov The latter are formed in cobalt-catalyzed syntheses from N-tosyl hydrazones and undergo a controlled radical ring-closure to yield the indene product. nih.gov

Metal-Carbenes : Gold-catalyzed reactions of precursors like propargylic sulfides or o-(alkynyl)styrenes are presumed to proceed through gold carbene intermediates. nih.govacs.org For example, the reaction of o-(alkynyl)styrenes involves the formation of a cyclopropyl (B3062369) gold carbene derivative, which then rearranges to the indene skeleton. nih.gov

Catalysts play a pivotal role in providing efficient and selective pathways for the synthesis of substituted indenes under mild conditions, which is essential for producing specific isomers like 1H-Indene, 2-butyl-1-hexyl-.

Brønsted Acids : Strong acids like trifluoromethanesulfonic acid (TfOH) act by protonating a substrate to generate a reactive carbocation. In the cyclization of diaryl-1,3-dienes, TfOH facilitates the formation of a benzylic carbocation, which then cyclizes. The catalyst is regenerated via deprotonation in the final step. organic-chemistry.org

Transition Metal Catalysts : A wide array of transition metals are used to synthesize indenes through various mechanisms.

Gold(I) catalysts activate alkyne functionalities towards nucleophilic attack. In the cyclization of o-(alkynyl)styrenes, the gold catalyst coordinates to the alkyne, facilitating a 5-endo-dig cyclization by the tethered alkene. nih.gov

Cobalt(II) complexes can engage in metalloradical catalysis. uva.nl For instance, [Co(II)(MeTAA)] activates diazo compounds to form a Co(III)-carbene radical, which then undergoes an intramolecular radical cyclization to form the indene ring. nih.gov

Rhodium(I) catalysts are used in reactions of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org

Iron(III) chloride (FeCl3) catalyzes the reaction of N-benzylic sulfonamides with internal alkynes by cleaving a C-N bond to generate a benzyl cation intermediate, which then reacts and cyclizes. organic-chemistry.org

Interactive Table: Catalysts in Indene Synthesis

| Catalyst Type | Example | Mechanistic Role | Substrate Example |

| Brønsted Acid | TfOH | Generates benzylic carbocation via protonation. organic-chemistry.org | Diaryl-1,3-dienes |

| Gold(I) Complex | (S)-DM-SEGPHOS(AuCl)2 | Activates alkyne for intramolecular attack. nih.gov | o-(Alkynyl)styrenes |

| Cobalt(II) Complex | [Co(II)(MeTAA)] | Forms Co(III)-carbene radical for cyclization. nih.gov | o-Cinnamyl N-tosyl hydrazones |

| Iron(III) Chloride | FeCl3 | Generates benzyl cation via C-N bond cleavage. organic-chemistry.org | N-benzylic sulfonamides |

| Rhodium(I) Complex | Rh(I) catalyst | Facilitates coupling and cyclization. organic-chemistry.org | 2-(chloromethyl)phenylboronic acid + Alkynes |

Rearrangement reactions are often integral steps in the mechanistic pathways leading to the indene core, allowing for the formation of the thermodynamically stable fused-ring system from complex intermediates.

Hydride Shifts : In the gold-catalyzed intramolecular hydroalkylation of ynamides, a plausible mechanism involves a researchgate.netacs.org-hydride shift. acs.org This is followed by either a Nazarov-type 4π-electrocyclization or an alternative pathway involving a nih.govacs.org-hydride shift to form the final indene product. acs.org A surprising Meinwald rearrangement, involving a nih.govacs.org-hydride shift, was also observed in a subsequent transformation of a synthesized indene. acs.org

Cyclopropyl Ring Opening : In certain gold-catalyzed reactions, a cyclopropyl gold carbene intermediate is formed. This strained three-membered ring can undergo a ring-opening reaction, driven by the formation of the more stable five-membered indene ring system. nih.gov

Isomerization of Intermediates : In combustion pathways, activated C9H8 adducts formed from reactants like fulvenallene and acetylene can rearrange to form indene, which is the more stable isomer. acs.orgnih.gov Similarly, the reaction of phenyl radicals with propene proceeds via a 3-phenylpropene intermediate, which can be activated to a 1-phenylallyl radical that subsequently decomposes to indene. rsc.org

Kinetic Studies and Reaction Progress Analysis in Indene Chemistry

Kinetic studies are essential for understanding the factors that control the rate of indene formation and for developing predictive models, particularly for complex systems like pyrolysis and combustion. researchgate.net The formation of indene is shown to be critically dependent on temperature and pressure. nih.govuoa.grresearchgate.netacs.org

In the pyrolysis of indene, the dominant decomposition product is the indenyl radical. kaust.edu.saustc.edu.cn Kinetic models have been developed to predict the decomposition of indene and the subsequent formation of larger PAHs. These models rely on rate constants for various elementary reactions, which are often evaluated using quantum chemical calculations and experimental data. researchgate.netkaust.edu.sa

For the formation of indene from fulvenallene and acetylene, master equation simulations show that at high pressures, indene is the dominant product, while at lower pressures, dissociation to 1-indenyl + H is favored. acs.orgnih.gov The rate constants for these reactions are highly sensitive to the C-H bond dissociation energy of indene. nih.gov Ab initio/RRKM theory-based master equation approaches have been employed to predict pressure-dependent rate constants for various indene formation pathways, highlighting the significant contributions of reactions like phenyl + allene and benzyl + acetylene. rsc.org

Stereochemical Implications of Reaction Mechanisms for Substituted Indenes

For substituted indenes such as 1H-Indene, 2-butyl-1-hexyl-, where stereocenters are present, the reaction mechanism directly controls the stereochemical outcome. The synthesis of a single enantiomer or diastereomer requires a stereoselective or stereospecific reaction pathway.

The regioselectivity of indene formation often depends on the steric and electronic nature of the substituents on the reactants. For example, in the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes, the regioselectivity is dependent on the steric properties of the alkyne's substituent. organic-chemistry.org

Highly regio- and stereoselective syntheses of indene derivatives have been achieved through electrophilic cyclization reactions. nih.govamanote.com For instance, the reaction of acetylenic malonates with iodine reagents can produce substituted indenes with high stereocontrol under mild conditions. nih.gov Similarly, enantioselective synthesis has been demonstrated. The hydrogenation of a chiral oxazolodinone-derived indene proceeded with modest diastereoselectivity, highlighting that subsequent reactions also require careful stereochemical control. acs.org In palladium-catalyzed sequential reactions, tetracyclic succinimide (B58015) derivatives containing three contiguous stereocenters can be formed with high diastereoselectivity, where the stereochemistry is controlled during an intermolecular Diels-Alder cycloaddition step. rsc.org Understanding these controlling factors is paramount for the targeted synthesis of complex, stereodefined indene structures.

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Indene, 2 Butyl 1 Hexyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of 1H-Indene, 2-butyl-1-hexyl- would involve a suite of experiments to map out the carbon skeleton and the precise placement of protons.

One-dimensional NMR techniques provide fundamental information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1H-Indene, 2-butyl-1-hexyl- would be expected to show distinct signals corresponding to the aromatic protons on the indene (B144670) ring, the vinylic proton, the aliphatic protons of the butyl and hexyl chains, and the protons on the five-membered ring. The chemical shift of each proton would indicate its electronic environment, while the integration of the signals would correspond to the number of protons of each type. Furthermore, the splitting patterns (multiplicity) would reveal the number of adjacent protons, offering critical insights into the connectivity of the structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts would differentiate between aromatic, vinylic, and aliphatic carbons. For instance, the carbons of the benzene (B151609) ring portion of the indene system would appear in the downfield region (typically 120-150 ppm), while the sp³ hybridized carbons of the alkyl chains would be found in the upfield region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift Range (ppm) |

| Aromatic C | 120 - 150 |

| Vinylic C | 100 - 140 |

| Aliphatic C (Alkyl Chains) | 10 - 40 |

| Aliphatic C (Indene Ring) | 20 - 50 |

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.

A COSY experiment on 1H-Indene, 2-butyl-1-hexyl- would establish proton-proton couplings through bonds, typically over two to three bonds. Cross-peaks in the COSY spectrum would connect protons that are scalar-coupled, allowing for the tracing of the connectivity within the butyl and hexyl chains, as well as mapping the relationships between protons on the indene ring system.

The HSQC experiment would be crucial for directly linking protons to the carbon atoms they are attached to. Each cross-peak in an HSQC spectrum would represent a one-bond correlation between a proton and a carbon atom. This technique would definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

To piece together the entire carbon framework, an HMBC experiment would be employed. This technique reveals correlations between protons and carbons over two to three bonds. For 1H-Indene, 2-butyl-1-hexyl-, HMBC would be instrumental in connecting the butyl and hexyl substituents to the correct positions on the indene ring by showing long-range correlations between the protons on the alkyl chains and the carbons of the indene core.

A TOCSY experiment identifies entire spin systems of coupled protons. For this molecule, a TOCSY spectrum would show correlations between all the protons within the butyl group in one spin system, and all the protons of the hexyl group in another. This is particularly useful for differentiating signals in crowded regions of the ¹H NMR spectrum.

2D NMR Techniques for Correlating Atomic Connectivities

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule. For 1H-Indene, 2-butyl-1-hexyl-, a NOESY experiment would be crucial for confirming the regiochemistry and the through-space interactions between the protons of the butyl and hexyl substituents and the indene core.

Key expected NOESY correlations would include:

Correlations between the C1-hexyl protons and the indene ring: Protons on the alpha-methylene group of the hexyl chain at the C1 position are expected to show NOE cross-peaks with the adjacent olefinic proton at C3 and potentially with the aromatic protons of the fused benzene ring, depending on the conformational preferences of the hexyl chain.

Correlations between the C2-butyl protons and the indene ring: Similarly, the protons of the alpha-methylene group of the butyl chain at the C2 position should exhibit NOE correlations with the C1-proton of the hexyl group and the C3-olefinic proton.

Intra-substituent correlations: NOE signals would also be observed between protons within the same alkyl chain, which can help in assigning the proton resonances of the butyl and hexyl groups.

These spatial correlations are invaluable for providing unambiguous evidence of the substitution pattern and the preferred conformation of the alkyl chains relative to the planar indene ring system.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 1H-Indene, 2-butyl-1-hexyl-, with a molecular formula of C₁₉H₂₈, the expected exact mass of the molecular ion [M]⁺ would be calculated as follows:

Carbon: 19 x 12.000000 = 228.000000

Hydrogen: 28 x 1.007825 = 28.219100

Total Exact Mass: 256.219100

An experimental HRMS measurement yielding a mass value very close to this theoretical value would confirm the elemental composition of the molecule, distinguishing it from other isomers or compounds with the same nominal mass.

In electron ionization mass spectrometry (EI-MS), the molecular ion of 1H-Indene, 2-butyl-1-hexyl- would undergo characteristic fragmentation, providing valuable structural information. The fragmentation is expected to be dominated by cleavages of the alkyl substituents.

Predicted Fragmentation Data for 1H-Indene, 2-butyl-1-hexyl-

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 256 | Molecular Ion [C₁₉H₂₈]⁺ |

| 199 | Loss of butyl radical (•C₄H₉) from the C2 position |

| 171 | Loss of hexyl radical (•C₆H₁₃) from the C1 position |

| 157 | Loss of a pentyl radical from the hexyl chain (beta-cleavage) |

| 143 | Loss of a propyl radical from the butyl chain (beta-cleavage) |

| 115 | Indenyl cation [C₉H₇]⁺ |

The fragmentation pattern would likely show a prominent molecular ion peak. The primary fragmentation pathways would involve the loss of the butyl and hexyl chains, leading to stable indene-derived cations. Further fragmentation of the alkyl chains through sequential loss of smaller alkyl radicals would also be expected. The relative intensities of these fragment ions would provide insights into the stability of the resulting carbocations.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups and types of chemical bonds present in a molecule.

The IR spectrum of 1H-Indene, 2-butyl-1-hexyl- is expected to exhibit characteristic absorption bands corresponding to the vibrations of its aromatic and aliphatic components.

Predicted IR Absorption Bands for 1H-Indene, 2-butyl-1-hexyl-

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Aromatic and Olefinic |

| 2960-2850 | C-H stretching | Aliphatic (Butyl & Hexyl) |

| 1650-1600 | C=C stretching | Aromatic Ring |

| 1610-1590 | C=C stretching | Indene Double Bond |

| 1470-1450 | C-H bending | CH₂ and CH₃ |

| 800-700 | C-H out-of-plane bending | Aromatic Ring |

The spectrum would be characterized by strong C-H stretching vibrations from the alkyl chains in the 2960-2850 cm⁻¹ region. The aromatic and olefinic C-H stretches would appear at slightly higher frequencies (3100-3000 cm⁻¹). The C=C stretching vibrations of the aromatic ring and the indene double bond would be visible in the 1650-1590 cm⁻¹ region. Finally, characteristic C-H bending vibrations for the aromatic ring would be observed in the fingerprint region.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of 1H-Indene, 2-butyl-1-hexyl- would also be expected to show characteristic bands for the aromatic and aliphatic moieties. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, typically give rise to strong Raman signals.

The C=C stretching vibrations of the indene ring system would be prominent in the Raman spectrum, often appearing as sharp and intense bands. The aliphatic C-H stretching and bending modes would also be observable, although they are typically weaker in Raman than in IR spectra. The combination of IR and Raman data would allow for a more complete vibrational analysis of the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The indene system, with its fused benzene and cyclopentadiene (B3395910) rings, constitutes the primary chromophore in 1H-Indene, 2-butyl-1-hexyl-.

While specific experimental UV-Vis absorption maxima for 1H-Indene, 2-butyl-1-hexyl- are not extensively documented in public literature, the electronic transitions can be inferred from the parent indene structure. The spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. The presence of alkyl substituents, such as the butyl and hexyl groups, typically induces small bathochromic (red) shifts and potentially hyperchromic effects (increased absorption intensity) due to weak inductive effects and hyperconjugation. The precise absorption maxima (λmax) would be sensitive to the solvent used for analysis due to solvatochromic effects.

Chromatographic Methods for Purification and Analytical Separation

Chromatography is indispensable for the separation of 1H-Indene, 2-butyl-1-hexyl- from reaction mixtures, starting materials, and isomeric byproducts. Given its hydrocarbon nature and likely volatility, both gas and liquid chromatography are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for volatile and semi-volatile compounds like 1H-Indene, 2-butyl-1-hexyl-. In this technique, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and detects the resulting ions based on their mass-to-charge (m/z) ratio.

The resulting mass spectrum serves as a molecular fingerprint, aiding in structural confirmation. For 1H-Indene, 2-butyl-1-hexyl-, fragmentation would likely involve the loss of alkyl chains and characteristic cleavages of the indene ring system. While the mass spectrum for the exact title compound is not specified, data for its isomers, such as 1H-Indene, 2-butyl-5-hexyloctahydro- and 1H-Indene, 2-butyl-4-hexyloctahydro-, provide insight into the expected fragmentation patterns. nih.govnih.gov

Table 1: Representative GC-MS Data for Isomers of 1H-Indene, 2-butyl-1-hexyl-

| Isomer | Library | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) |

|---|---|---|---|---|

| 1H-Indene, 2-butyl-5-hexyloctahydro- nih.gov | Main library | 95 | 41 | Not specified |

High-Performance Liquid Chromatography (HPLC) and HPLC-MS

High-Performance Liquid Chromatography (HPLC) is a complementary technique used for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a non-polar compound like 1H-Indene, 2-butyl-1-hexyl-, reversed-phase HPLC is the most suitable approach.

In a typical setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is achieved by varying the composition of the mobile phase, often a gradient of acetonitrile (B52724) and water. Detection can be accomplished using a UV detector, which would monitor the absorbance at a wavelength corresponding to the indene chromophore.

Coupling HPLC with mass spectrometry (HPLC-MS) provides an even more powerful analytical tool. This hyphenated technique offers both the retention time data from HPLC and the mass-based structural information from MS for each separated component, enhancing the certainty of identification.

Table 2: Hypothetical HPLC Conditions for Analysis of 1H-Indene, 2-butyl-1-hexyl-

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis (set to λmax of indene chromophore) or Mass Spectrometer |

| Injection Volume | 10 µL mdpi.com |

| Flow Rate | 1.0 mL/min (Typical) |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of exact bond lengths, bond angles, and conformational details of the molecule in the solid state.

However, the application of this technique to 1H-Indene, 2-butyl-1-hexyl- is contingent on the ability to grow a high-quality single crystal. For flexible, non-polar hydrocarbon molecules, this can be a significant challenge due to weak intermolecular forces, which often lead to the formation of oils or amorphous solids rather than well-ordered crystals. As of now, there is no publicly available crystallographic data for 1H-Indene, 2-butyl-1-hexyl- in major structural databases.

Advanced Applications of Indene Derivatives in Materials Science and Engineering

Indene (B144670) Derivatives in Polymer Chemistry and Advanced Materials

The unique chemical structure of indene allows it to be polymerized and incorporated into various polymer structures, leading to materials with enhanced properties.

Indene derivatives have found utility as components in high-performance rubber formulations. Coumarone-indene resins, for instance, are used as tackifying agents in natural rubber (NR) and epoxidized natural rubber (ENR)-based adhesives. The addition of these resins can significantly influence the peel strength and shear resistance of the adhesive, crucial properties for high-performance applications. In one study, the maximum peel strength for an ENR 25-based adhesive was achieved with the addition of 40 parts per hundred rubber (phr) of coumarone-indene resin. usm.my High-performance rubbers are characterized by their superior physical and chemical properties, including excellent chemical and high-temperature resistance, good mechanical properties, low compression set, and high durability. polycomp.nl The incorporation of indene-based resins can contribute to achieving this desired balance of properties.

Table 1: Effect of Coumarone-Indene Resin on Rubber Adhesive Properties

| Rubber Base | Resin Content (phr) | Key Property Enhancement |

| ENR 25 | 40 | Maximum Peel Strength |

| Natural Rubber | Variable | Improved Tackiness |

ENR: Epoxidized Natural Rubber

Organic Optoelectronic Materials and Photonics

The conjugated π-system of certain indene derivatives makes them attractive candidates for applications in organic optoelectronics, where they can function as active components in various devices.

Indenofluorenes, a class of molecules containing fused indene and fluorene units, have been investigated as a new scaffold for electron-accepting materials in organic electronics. researchgate.netnih.gov These fully conjugated molecules possess high electron affinities and broad absorption spectra that can extend into the near-infrared region. researchgate.net Their electronic properties make them suitable for use in devices such as organic field-effect transistors (OFETs). The ability of these compounds to reversibly accept up to two electrons is a key characteristic for their function as n-type semiconductors. researchgate.net The versatility of the indenofluorene structure allows for a wide range of derivatives to be synthesized, enabling the tuning of their electronic and optical properties for specific applications in organic optoelectronics. rsc.org

One of the most promising applications of indene derivatives is in the field of organic photovoltaics (OPVs). Specifically, indene-fullerene adducts have been successfully developed as electron-transporting materials (ETMs). acs.orgnih.gov The first fullerene-indene-C60 bisadduct (ICBA) was synthesized as an alternative to the commonly used PCBM in polymer solar cells. acs.orgnih.gov

The addition of indene units to a fullerene core raises its Lowest Unoccupied Molecular Orbital (LUMO) energy level. This is crucial for increasing the open-circuit voltage (Voc) of a solar cell. A series of indene fullerene multiadducts (ICMA, ICBA, and ICTA) demonstrated that as the number of indene groups increased, the LUMO level was raised, leading to higher Voc values in bulk-heterojunction solar cells. researchgate.net

Table 2: Performance of P3HT-based Solar Cells with Different Indene-Fullerene Adducts

| Acceptor | Voc (V) | Efficiency (%) |

| ICMA | 0.65 | - |

| ICBA | 0.83 | 5.26 |

| ICTA | 0.92 | 1.56 |

Data compiled from a study on poly(3-hexylthiophene) (P3HT) based solar cells. researchgate.net

More recently, indene-C60 adducts have been synthesized with various functional groups to act as ETMs in flexible perovskite solar cells. acs.orgnih.govacs.orgresearchgate.net These derivatives were found to have well-aligned LUMO levels that facilitate efficient electron transport from the perovskite layer, reduce trap density, and minimize charge recombination, ultimately enhancing device efficiency. researchgate.netelsevierpure.com In one study, a device utilizing a 6′-acetamido-1′,4′-dihydro-naphtho[2′,3′:1,2] nih.govresearchgate.net- fullerene-C60 (NHAc-ICMA) ETM achieved a power conversion efficiency of 13.61%. nih.govacs.org

A single-photon source is a quantum mechanical light source that emits light as single particles or photons. wikipedia.org Ideal single-photon sources are crucial for applications in quantum computing, secure communication, and sensing. researchgate.net While various organic molecules are being investigated for their potential as single-photon emitters, there is currently no readily available scientific literature linking indene derivatives, including 1H-Indene, 2-butyl-1-hexyl-, to this specific application. Research in this area is focused on molecules that exhibit specific photophysical properties, such as high quantum yield and photostability, which have not yet been reported for this class of compounds.

Indene Derivatives in Nanomaterials and Self-Assembly Research

Indene derivatives, including compounds like 1H-Indene, 2-butyl-1-hexyl-, are increasingly recognized for their utility in the synthesis of advanced nanomaterials. Their unique structural and electronic properties make them valuable building blocks, particularly in the field of photovoltaics. A significant area of research involves the creation of indene-fullerene adducts, which are molecules combining an indene derivative with a fullerene, such as C60. nih.gov

These adducts are synthesized to serve as electron-transporting materials (ETMs) in perovskite solar cells (PSCs). nih.gov Fullerene and its derivatives are well-suited for this role due to their excellent electron-accepting capabilities and suitable energy levels that facilitate efficient electron extraction from the photoabsorber in solar cell architectures. nih.gov The synthesis of indene-C60 adducts is often achieved through a Diels-Alder cycloaddition reaction. acs.org This method allows for the creation of a diverse family of C60 derivatives by incorporating indenes with a variety of functional groups. nih.gov

Researchers have developed methodologies to synthesize indene derivatives with different electronic characteristics, such as electron-releasing groups (e.g., -OMe and -NH2) and electron-withdrawing groups (e.g., -CN). nih.gov These tailored indenes are then used to create specific indene-fullerene C60 derivatives. nih.gov For instance, the fullerene-indene-C60 bisadduct (ICBA) was developed as an alternative to the commonly used phenyl-C61-butyric acid methyl ester (PCBM) in polymer solar cells and was later applied as an ETM in a planar heterojunction p-i-n PSC architecture. nih.govacs.org

The application of these novel indene-fullerene derivatives in inverted (p-i-n) perovskite solar cells fabricated on flexible polymer substrates has yielded promising results. In one study, a device incorporating 6'-acetamido-1',4'-dihydro-naphtho[2',3':1,2] google.combeilstein-journals.orgfullerene-C60 (NHAc-ICMA) as the electron transport layer achieved a power conversion efficiency of 13.61%. nih.govacs.org

| Derivative Type | Synthesis Method | Key Feature | Application | Reported Performance Metric |

|---|---|---|---|---|

| Indene-C60 Adducts | Diels-Alder Cycloaddition [4+2] nih.gov | Tunable functional groups on the indene moiety nih.gov | Electron-Transporting Material in Perovskite Solar Cells nih.gov | - |

| Fullerene-Indene-C60 Bisadduct (ICBA) | Not specified | Alternative to PCBM nih.gov | Polymer Solar Cells, Perovskite Solar Cells nih.gov | - |

| NHAc-ICMA | Not specified | Acetamido functional group | Electron Transport Layer in flexible PSCs nih.gov | Power Conversion Efficiency of 13.61% nih.gov |

| Indano rsc.orgfullerene thioketone (FIDS) | Conversion from ketone using Lawesson's reagent beilstein-journals.org | Evaporable fullerene derivative beilstein-journals.org | Electron-Acceptor in Organic Solar Cells beilstein-journals.org | Open-circuit voltage 0.16 V higher than C60 beilstein-journals.org |

The concept of self-assembly, driven by intermolecular forces between functional groups, is critical in creating ordered molecular monolayers and more complex structures. scispace.com While direct research on the self-assembly of 1H-Indene, 2-butyl-1-hexyl- is not detailed, the principles apply to the broader class of indene derivatives. The strategic placement of functional groups on the indene skeleton can direct how these molecules interact with each other and with surfaces, leading to the formation of organized nanostructures. This controlled assembly is fundamental to building efficient layers in electronic devices like the solar cells mentioned above. scispace.com

Development of Novel Materials from Industrial By-products using Indene

Indene is a significant component of coal tar, a by-product generated from the coking of coal. wikipedia.orglp.edu.ua The light fraction of coal tar, in particular, is a rich source of unsaturated compounds, including indene and coumarone, which serve as valuable raw materials for the chemical industry. researchgate.netmostwiedzy.pl This utilization of an industrial by-product represents a key strategy in developing cost-effective and more sustainable materials. mostwiedzy.pl

A primary application for indene sourced from coal tar is the production of coumarone-indene resins (CIR). google.comresearchgate.net These resins are synthesized through the cooligomerization (a polymerization process involving a mixture of monomers) of the unsaturated compounds present in the coal tar fractions. mostwiedzy.pl The process can be initiated through radical polymerization. researchgate.net

The composition of the raw material directly impacts the synthesis and properties of the resulting resin. For example, a light fraction of coal tar from a specific industrial source was found to contain 5.75 wt % of coumarone and 44.45 wt % of indene. mdpi.com Due to the relatively low concentration of these polymerizable compounds, industrial monomers like styrene (B11656) are often added to the initial mixture to increase the resin yield. mostwiedzy.pl

Furthermore, these basic coumarone-indene resins can be chemically modified to introduce specific functionalities, enhancing their properties and expanding their applications. By incorporating monomers like glycidyl methacrylate or maleic anhydride during the polymerization, resins with epoxy or carboxy groups can be created. researchgate.netmostwiedzy.pl These functional groups improve characteristics such as adhesion, making the modified resins suitable for use as additives in bitumen-polymer blends, protective coatings, and other composite materials. researchgate.netmdpi.com

| Raw Material | Key Components | Process | Additive/Modifier | Resulting Product | Reported Yield |

|---|---|---|---|---|---|

| Light Fraction of Coal Tar (LFCT) wikipedia.org | Indene, Coumarone, Styrene wikipedia.org | Cooligomerization wikipedia.org | None | Coumarone-Indene Resin (CIR) | 4.1% wikipedia.org |

| Light Fraction of Coal Tar (LFCT) wikipedia.org | Indene, Coumarone, Styrene wikipedia.org | Cooligomerization wikipedia.org | Styrene wikipedia.org | Coumarone-Indene Resin (CIR) | 5.2% wikipedia.org |

| LFCT / Indene-Coumarone Fraction researchgate.net | Indene, Coumarone | Radical Cooligomerization researchgate.net | Glycidyl Methacrylate, Styrene researchgate.net | Coumarone-Indene Resins with Epoxy Groups (CIRE) researchgate.net | Yield increases with temperature from 373 to 393 K researchgate.net |

| LFCT / Indene-Coumarone Fraction mostwiedzy.pl | Indene, Coumarone | Cooligomerization mostwiedzy.pl | Maleic Anhydride, Methacrylic Acid mostwiedzy.pl | Coumarone-Indene Resins with Carboxy Groups | Not specified |

The production process involves several stages, starting with the fractionation of coal tar to obtain heavy benzol, which is then further fractionated to isolate indene and coumarone. google.com This is followed by purification steps to remove impurities before the final polymerization into resin. google.com The development of these materials from what was once considered industrial waste highlights a successful application of circular economy principles within the chemical industry.

Future Research Directions and Unresolved Challenges for 1h Indene, 2 Butyl 1 Hexyl

Emerging Synthetic Methodologies and Catalysis for Highly Substituted Indenes

The synthesis of structurally complex indenes, such as 1H-Indene, 2-butyl-1-hexyl-, necessitates the development of novel and efficient synthetic strategies. Current research is focused on a variety of catalytic systems to achieve high yields and selectivity.

Recent advancements have demonstrated the utility of various transition metals in catalyzing the formation of the indene (B144670) scaffold. Palladium (Pd) and Ruthenium (Ru) catalysts are used in a sequence of Suzuki coupling and ring-closing metathesis, starting from readily available phenols to create functionalized indenes. acs.org Rhodium (Rh) catalysts have been shown to effectively react with 2-(chloromethyl)phenylboronic acid and alkynes to produce indene derivatives, with regioselectivity influenced by the steric properties of the alkyne substituent. organic-chemistry.org

Other emerging catalytic systems include:

Cobalt (Co): A cheap and abundant cobalt(II) complex has been developed for the synthesis of substituted 1H-indenes through a metalloradical activation process. acs.org This method is operationally simple and works with a broad range of substrates. acs.org

Silver (Ag): Silver-catalyzed annulative coupling of secondary benzyl (B1604629) alcohols with internal alkynes provides a direct route to 1,2,3-substituted indenes under mild conditions. oup.comoup.com

Gold (Au): Gold-catalyzed intramolecular hydroalkylation of ynamides offers a straightforward pathway to polysubstituted indenes under mild conditions, generating highly functionalized products. acs.org

Metal-Free Approaches: Brønsted acids, such as trifluoromethanesulfonic acid, have been used to catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes to form indenes in good to excellent yields. organic-chemistry.orgnih.gov Additionally, a metal-free method using boron trichloride (B1173362) (BCl₃) has been developed for the selective synthesis of boron-functionalized indenes from o-alkynylstyrenes. nih.govacs.org

These methodologies represent a significant step forward in accessing complex indene structures. Future work will likely focus on improving catalyst efficiency, expanding substrate scope, and developing enantioselective methods to control the stereochemistry of highly substituted indenes. acs.org

Table 1: Overview of Emerging Catalytic Systems for Substituted Indene Synthesis

| Catalyst Type | Metal | Key Reaction Type | Starting Materials | Advantages |

| Transition Metal | Pd/Ru | Suzuki Coupling / Ring-Closing Metathesis | Substituted phenols | Uses cheap, available materials; good yields. acs.org |

| Transition Metal | Rh | Reaction with boronic acid and alkynes | 2-(chloromethyl)phenylboronic acid, alkynes | High yields, regioselectivity control. organic-chemistry.org |

| Transition Metal | Co | Metalloradical activation | o-cinnamyl N-tosyl hydrazones | Uses abundant metal, operationally simple. acs.org |

| Transition Metal | Ag | Annulative coupling | Secondary benzyl alcohols, internal alkynes | Mild conditions, straightforward route. oup.comoup.com |

| Transition Metal | Au | Intramolecular hydroalkylation | Ynamides | Mild conditions, produces highly functionalized indenes. acs.org |

| Metal-Free | Brønsted Acid | Cyclization | Diaryl- and alkyl aryl-1,3-dienes | Metal-free, good to excellent yields. organic-chemistry.orgnih.gov |

| Metal-Free | BCl₃ | Cyclization | o-alkynylstyrenes | Metal-free, selective, creates functionalizable products. nih.govacs.org |

Integration of Artificial Intelligence and Machine Learning for Accelerated Indene Derivative Discovery

The vast chemical space of possible indene derivatives presents a significant challenge for traditional discovery methods. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by accelerating the identification and synthesis of novel compounds with desired properties. mdpi.com

ML models can be trained on existing reaction data to predict the outcomes of new chemical reactions, augmenting the creativity and efficiency of chemists. azolifesciences.com For indene synthesis, these models could predict reaction yields, identify optimal reaction conditions, and even suggest novel synthetic routes. azolifesciences.com By analyzing complex biological and chemical datasets, AI can identify potential therapeutic targets and design novel indene scaffolds with specific biological activities. mdpi.com

Key applications of AI/ML in indene derivative discovery include:

Predictive Modeling: Using techniques like deep neural networks (DNNs) to predict the biological activities and pharmacological properties of novel indene structures from their chemical structures. cas.org

Generative Models: Employing generative algorithms to design new indene derivatives de novo with optimized properties for specific applications, such as drug candidates or materials. cas.org

Reaction Prediction: Developing human-interpretable ML models, such as chemical reactivity flowcharts, to understand and predict the outcomes of complex multicomponent reactions that could lead to new indene scaffolds. azolifesciences.com

Genome Mining: For natural product discovery, AI can be used to predict biosynthetic gene clusters (BGCs) that may produce indene-related compounds. helmholtz-hips.de

Challenges remain, including the need for high-quality, standardized data for training models and improving model interpretability. helmholtz-hips.de However, the continued development of AI and ML offers a powerful toolkit for navigating the complexity of indene chemistry and rapidly discovering new functional molecules. nih.gov

Advanced In Situ Spectroscopic Techniques for Mechanistic Interrogation

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing new catalysts for indene synthesis. Advanced in situ and operando spectroscopic techniques, which study catalysts under actual reaction conditions, provide invaluable insights into the dynamic processes occurring during a chemical transformation. researchgate.net

These techniques allow researchers to identify reactive intermediates, characterize the active sites of catalysts, and probe the intrinsic kinetics of elementary steps. youtube.comdigitellinc.com For the synthesis of substituted indenes, in situ spectroscopy can help elucidate the complex pathways involved in catalytic cycles. For example, in cobalt-catalyzed indene synthesis, trapping experiments and electron paramagnetic resonance (EPR) spectroscopy confirmed the involvement of cobalt(III) carbene radical intermediates. acs.org

Future research will likely involve the application of a combination of in situ techniques to study indene formation, including:

Infrared (IR) Spectroscopy: To identify adsorbed species and track changes in the catalyst structure induced by reactants and intermediates. unito.it

UV-Vis Spectroscopy: To monitor changes in the electronic state of the catalyst. digitellinc.com

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state and coordination environment of metal centers in catalysts. researchgate.net

By combining these experimental observations with theoretical calculations, a more complete picture of the reaction mechanism can be constructed, leading to the rational design of more efficient and selective catalysts for the synthesis of compounds like 1H-Indene, 2-butyl-1-hexyl-. digitellinc.com

Elucidation of Complex Reaction Networks Involving Indene Formation in Diverse Environments

The formation of indenes can occur within complex reaction networks where multiple competing pathways and side reactions are possible. nih.gov This is particularly true in multicomponent reactions or under conditions where starting materials can undergo various transformations. nih.gov Understanding and controlling these networks is a significant challenge.

Computational tools are becoming increasingly important for mapping these complex networks. Algorithms can generate vast networks of possible mechanistic steps and then trace plausible reaction sequences, helping to explain the formation of unexpected products. nih.gov This approach combines computational analysis with experimental validation to unravel the intricate mechanisms of complex reactions. nih.gov

Future research in this area will focus on:

Developing more sophisticated computational models: To accurately predict the kinetics and thermodynamics of various reaction pathways within a network. nih.gov

Studying time-dependent behavior: Understanding how the concentration of intermediates and products evolves over time within the reaction network is key to controlling the final outcome. nih.gov

Applying network analysis to diverse systems: From designed synthetic reactions to understanding the formation of indene-like structures in complex natural environments, such as during the oxidation of hydrocarbon fuels. osti.gov

By gaining a better grip on the complexity of these reaction networks, chemists can more effectively steer reactions towards the desired indene products and minimize the formation of unwanted byproducts. beilstein-journals.org

Exploration of Novel Material Applications Based on Indene Scaffolds

The indene core is a privileged scaffold found in a variety of biologically active compounds and functional materials. acs.orguva.nl Substituted indenes are valuable as building blocks for pharmaceuticals and as ligands for metal complexes used in catalysis, such as olefin polymerization. uva.nl The specific substitution pattern of 1H-Indene, 2-butyl-1-hexyl- suggests potential applications where lipophilicity and specific steric profiles are important.

Future research is expected to uncover novel applications for indene derivatives in materials science. The unique electronic and structural properties of the indene ring system make it an attractive component for:

Organic Electronics: Indene derivatives have been investigated for use in photovoltaic solar cells and as fluorescent materials. researchgate.net

Advanced Catalysis: As functional ligands, indenes can be used to create metal complexes with unique catalytic activities. oup.com

Bioactive Molecules: The indene and indane scaffolds are central to the design of novel therapeutic agents. Recent studies have explored indanone-based hybrids for their potential anticancer activity. nih.gov

The development of new synthetic methods that allow for precise control over the functionalization of the indene skeleton will be critical for tailoring the properties of these materials for specific applications. acs.org

Development of Sustainable and Economically Viable Synthesis Routes for Alkyl Indenes

The principles of green and sustainable chemistry are increasingly important drivers in the development of new synthetic methods. For alkyl indenes like 1H-Indene, 2-butyl-1-hexyl-, future research must focus on creating synthesis routes that are not only efficient but also environmentally benign and economically viable.

Key aspects of developing sustainable synthesis routes include:

Use of Abundant and Non-Toxic Catalysts: Moving away from expensive and rare noble metals like palladium and rhodium towards catalysts based on earth-abundant elements like cobalt and iron is a major goal. organic-chemistry.orguva.nl The development of a cobalt-based catalyst for indene synthesis is a prime example of this trend. uva.nl

Atom Economy: Designing reactions that maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. Metal-free Brønsted acid-catalyzed reactions are often highly atom-economical. organic-chemistry.org

Mild Reaction Conditions: Developing methods that operate at lower temperatures and pressures reduces energy consumption. Silver- and gold-catalyzed syntheses of indenes are notable for proceeding under mild conditions. oup.comacs.org

Use of Renewable Feedstocks: While current methods often rely on petroleum-derived starting materials, future work could explore pathways from bio-based resources.

A significant challenge is to develop these sustainable methods without compromising the efficiency and selectivity required for the synthesis of complex, highly substituted indenes. The continued exploration of bio-inspired catalysis and metalloradical chemistry offers promising avenues for achieving this goal. uva.nl

Q & A

Q. What are the recommended synthetic routes for 1H-Indene, 2-butyl-1-hexyl-, and how can alkylation efficiency be optimized?

- Methodological Answer : Alkylation of indene derivatives typically involves Friedel-Crafts alkylation or transition metal-catalyzed coupling. For 2-butyl-1-hexyl substitution, use a stepwise approach:

Introduce the hexyl group via alkyl halide and Lewis acid catalysis (e.g., AlCl₃) under anhydrous conditions .

Optimize butyl group addition by controlling reaction temperature (40–60°C) to minimize carbocation rearrangements.

Monitor progress via TLC and GC-MS to confirm intermediate purity .

Key Challenge: Competing isomerization due to steric hindrance; use bulky solvents (e.g., dichloromethane) to stabilize intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1H-Indene, 2-butyl-1-hexyl-?

- Methodological Answer :

- NMR : Use - and -NMR with DEPT-135 to distinguish alkyl substituents. The butyl and hexyl groups will show distinct δ 0.5–1.5 ppm (CH₃) and δ 1.2–1.8 ppm (CH₂) signals .

- XRD : Employ SHELXL for crystal structure refinement. Collect high-resolution data (θ ≤ 25°) to resolve overlapping electron densities caused by flexible alkyl chains .

- Mass Spectrometry : Compare experimental m/z values with NIST database entries for analogous indene derivatives to confirm molecular weight .

Q. How does the steric bulk of the 2-butyl-1-hexyl substituents influence the compound’s thermal stability?

- Methodological Answer :

- Perform thermogravimetric analysis (TGA) under inert gas (N₂) at 10°C/min. Expect decomposition onset >200°C due to alkyl chain stability.

- Compare with simpler indene analogs (e.g., 1H-Indene, 1-methyl-) to isolate steric effects .

- Use DFT calculations (B3LYP/6-31G*) to model conformational flexibility and identify weak points (e.g., C–C bond dissociation energies) .

Q. What computational models are suitable for predicting electronic properties of this compound?

- Methodological Answer :

- Apply density functional theory (DFT) with the Colle-Salvetti correlation-energy functional to calculate HOMO/LUMO gaps and polarizability .

- Use molecular dynamics (MD) simulations (AMBER force field) to model alkyl chain behavior in solution. Validate with experimental solubility data .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

- Methodological Answer :

- Triangulation : Cross-validate NMR chemical shifts with DFT-predicted values (GIAO method) . For XRD, refine disordered alkyl regions using restraints (e.g., SIMU in SHELXL) .

- Dynamic Effects : Conduct variable-temperature NMR to detect conformational averaging. Compare with XRD thermal ellipsoid parameters .

Q. What experimental design strategies optimize regioselectivity in multi-step alkylation reactions?

- Methodological Answer :

- DoE Approach : Use a factorial design to test variables (catalyst loading, solvent polarity, temperature). For example, AlCl₃ (10–20 mol%) in CH₂Cl₂ at 50°C maximizes hexyl group selectivity .

- In Situ Monitoring : Employ ReactIR to track carbocation intermediates and adjust conditions dynamically .

Q. How can stereochemical outcomes (if applicable) be rigorously analyzed for such a highly substituted indene?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/IPA to separate enantiomers (if present).

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration determination .

Q. What methodologies elucidate structure-property relationships for applications in materials science?

- Methodological Answer :

- QSAR Modeling : Corporate alkyl chain length (butyl vs. hexyl) with logP values and solubility parameters using multivariate regression .

- Bulk Property Testing : Measure glass transition temperature (DSC) and tensile strength (for polymer composites) to assess alkyl chain impact on material flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.